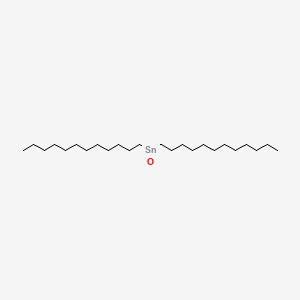![molecular formula C33H24O15 B13748204 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is a complex organic compound with the molecular formula C33H24O15 and a molecular weight of 660.53 g/mol . This compound is characterized by its three phenoxymethyl groups, each substituted with two carboxylic acid groups, attached to a central benzene ring. It is known for its high thermal stability and unique structural properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 3,5-dihydroxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the 3,5-dihydroxybenzoic acid displace the bromine atoms on the benzene ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenoxymethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or anhydrides, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene exerts its effects is primarily through its ability to form stable complexes with metal ions. The carboxylic acid groups can coordinate with metal ions, forming coordination polymers with unique properties. These interactions can influence various molecular targets and pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with carboxylic acid groups directly attached to the benzene ring.
1,3,5-Tris(3,5-dicarboxyphenyl)benzene:
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Features boronic ester groups, making it useful in cross-coupling reactions.
Uniqueness
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is unique due to its combination of phenoxymethyl and carboxylic acid groups, providing a balance of stability and reactivity. This makes it particularly valuable in applications requiring robust yet versatile compounds .
Eigenschaften
Molekularformel |
C33H24O15 |
|---|---|
Molekulargewicht |
660.5 g/mol |
IUPAC-Name |
5-[[3,5-bis[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24O15/c34-28(35)19-4-20(29(36)37)8-25(7-19)46-13-16-1-17(14-47-26-9-21(30(38)39)5-22(10-26)31(40)41)3-18(2-16)15-48-27-11-23(32(42)43)6-24(12-27)33(44)45/h1-12H,13-15H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45) |
InChI-Schlüssel |
SOMOSKNBLUQRSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


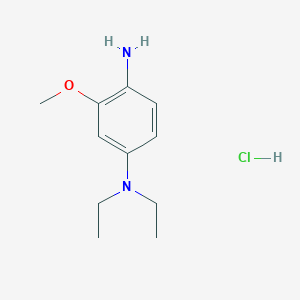
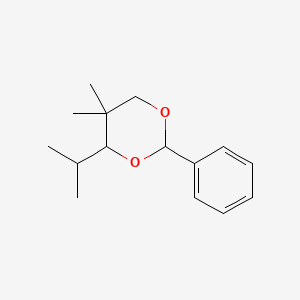

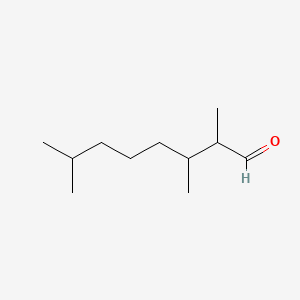
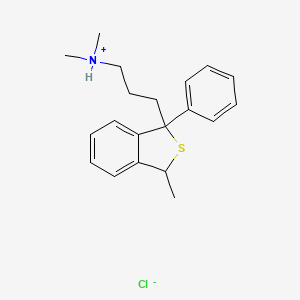

![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
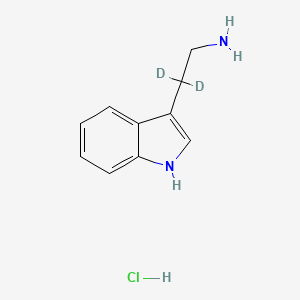
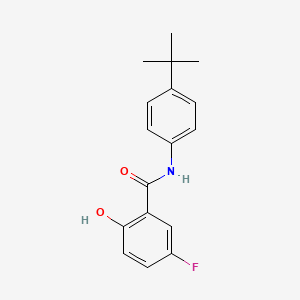
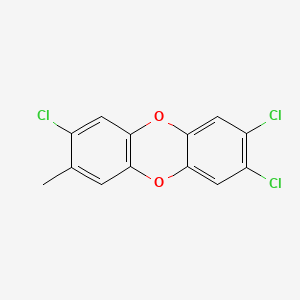
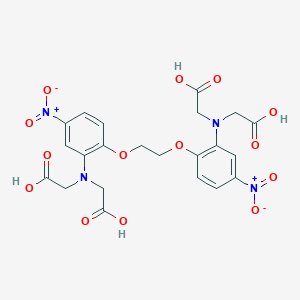
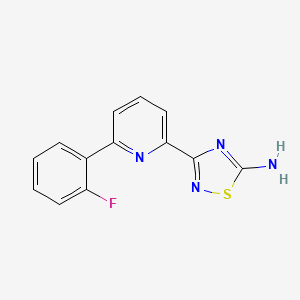
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
